Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Ethyl 3-azabicyclo[331]nonane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be synthesized through Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . The reaction typically involves the use of triethylamine as a base and methanol as the solvent, resulting in the formation of 6-hydroxy-6-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions can be adjusted to favor different stereoisomers by using different bases such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound can modulate various biochemical pathways, depending on its specific functional groups and the nature of its interactions with target proteins or enzymes.
Comparison with Similar Compounds
Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:
3-azabicyclo[3.3.1]non-3-enes: These compounds share a similar core structure but differ in their degree of unsaturation and functional groups.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which impart different chemical properties and reactivity compared to the nitrogen-containing this compound.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the nitrogen atom, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11-5-3-4-9(6-11)7-12-8-11/h9,12H,2-8H2,1H3 |
InChI Key |
XYJPAWGBTOGZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1)CNC2 |
Origin of Product |
United States |
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